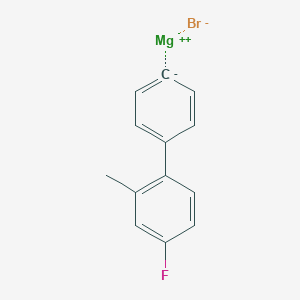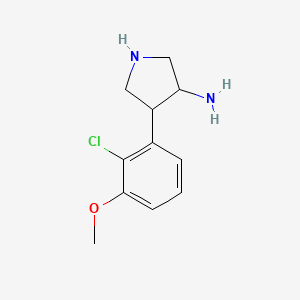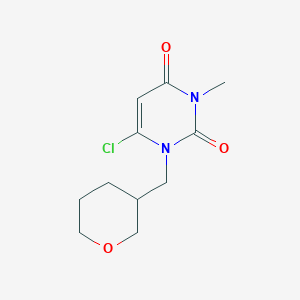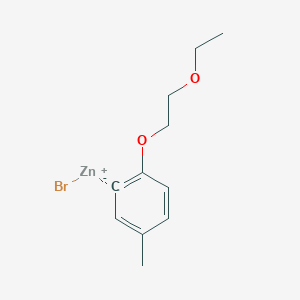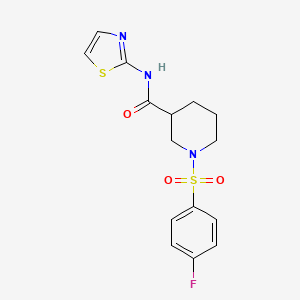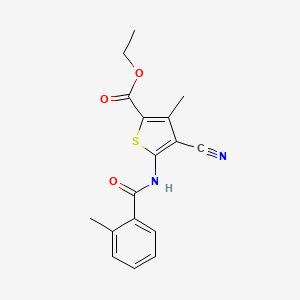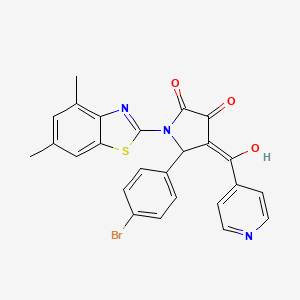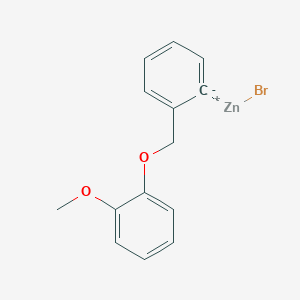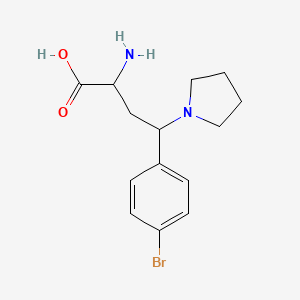
4-(3-Hydroxyphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyphenyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . This compound, in particular, features a piperidinone ring substituted with a hydroxyphenyl group, making it a valuable scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions to achieve high yields and selectivity. The use of nanocatalysts and optimized reaction conditions ensures efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidinones.
Scientific Research Applications
4-(3-Hydroxyphenyl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidinone ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinone: Similar to 4-(3-Hydroxyphenyl)piperidin-2-one but lacks the hydroxyphenyl group.
Piperazine: Contains a six-membered ring with two nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold for drug design and synthesis .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-3-1-2-8(6-10)9-4-5-12-11(14)7-9/h1-3,6,9,13H,4-5,7H2,(H,12,14) |
InChI Key |
DWARSCGIFQTPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


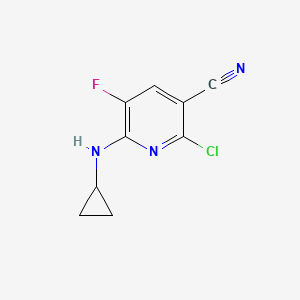
![Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate](/img/structure/B14880649.png)

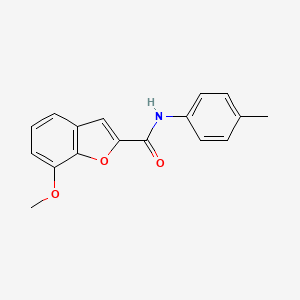
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
